molecular formula C5H4Cl2N2O B184940 3,4-Dichloro-5-methoxypyridazine CAS No. 63910-32-7

3,4-Dichloro-5-methoxypyridazine

Cat. No.: B184940
CAS No.: 63910-32-7
M. Wt: 179 g/mol
InChI Key: OVZWGIFIQJWITB-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methoxypyridazine is a chemical compound with the molecular formula C5H4Cl2N2O. It is a pyridazine derivative characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-methoxypyridazine can be synthesized through the methoxylation of 3,4,5-trichloropyridazine. The reaction involves the use of sodium methoxide (NaOMe) as a reagent. The process typically yields this compound along with other by-products, which can be separated using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale methoxylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-5-methoxypyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-methoxypyridazine involves its interaction with specific molecular targets. The compound’s chlorine and methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. Detailed studies on its molecular pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3,4-dichloro-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWGIFIQJWITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291763
Record name 3,4-dichloro-5-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63910-32-7
Record name 63910-32-7
Source DTP/NCI
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Record name 3,4-dichloro-5-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-5-methoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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